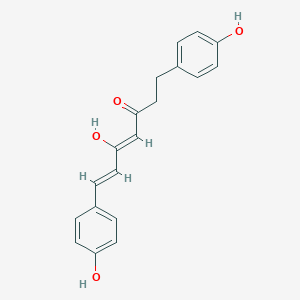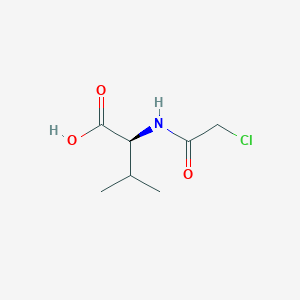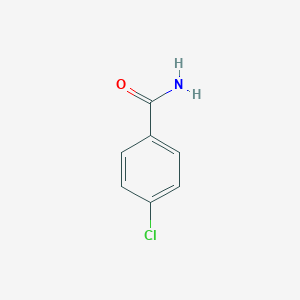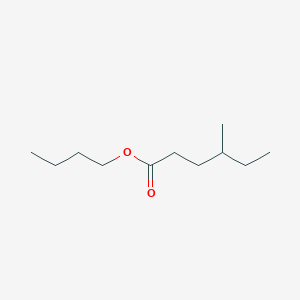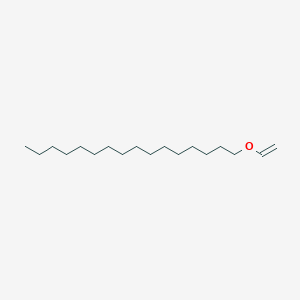
スピクロマジン
概要
説明
科学的研究の応用
Spiclomazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
スピクロマジンは、KRASタンパク質に結合し、その不活性形態で安定化させることにより効果を発揮し、癌細胞の増殖と生存を促進する下流のシグナル伝達経路の活性化を防ぎます . この化合物は、KRAS-GTP複合体を特異的に標的化し、KRAS媒介シグナル伝達の阻害と癌細胞のアポトーシスの誘導をもたらします . 変異型KRASの選択的阻害は、スピクロマジンを癌の分子メカニズムを研究し、標的療法を開発するための貴重なツールにします。
生化学分析
Biochemical Properties
Spiclomazine has been found to interact with the KRas protein, a key player in many biochemical reactions . It is believed to freeze the intermediate conformation of activated Ras, which is central to cancer therapeutics . This interaction leads to an effective suppression in Ras-mediated signaling through abrogating the KRas-GTP level in the KRas-driven pancreatic cancer .
Cellular Effects
Spiclomazine has been observed to have significant effects on various types of cells, particularly cancer cells . It leads to dramatically reduced survivals of five KRas-driven pancreatic cancer cell lines . Interestingly, normal cell lines do not show significant changes upon Spiclomazine treatment . Furthermore, Spiclomazine arrests the cell cycle at the G2 phase in cancer cells, without obvious cell-cycle arrest in normal cells .
Molecular Mechanism
The molecular mechanism of Spiclomazine involves its binding with and stabilizing KRas to a certain extent within the cells . This validates the effect of target engagement on drug efficacy . The binding of Spiclomazine with KRas leads to a reduction in the KRas-GTP level, thereby inhibiting Ras-mediated signaling .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Spiclomazine in laboratory settings are limited, it has been shown that Spiclomazine leads to a reduction in the survival of KRas-driven pancreatic cancer cell lines after 48 hours of treatment .
Dosage Effects in Animal Models
In animal models, specifically renal capsule xenograft models in BALB/c mice, Spiclomazine completely inhibits the growth of MIA PaCa-2 tumors when administered at 68 mg kg-1 for 2 weeks via the intra-peritoneal route .
Metabolic Pathways
Its interaction with the KRas protein suggests that it may play a role in the Ras signaling pathway .
Transport and Distribution
Its ability to bind with and stabilize KRas suggests that it may be transported to sites where KRas is located .
Subcellular Localization
Given its interaction with KRas, it is likely that it localizes to the same subcellular compartments as KRas .
準備方法
スピクロマジンの合成には、主要な中間体の形成と最終的なカップリング反応を含むいくつかのステップが含まれます。詳細な合成経路と反応条件は、通常、製薬会社が所有する機密情報です。 スピクロマジンは、特定の試薬や触媒を用いた一連の有機反応によって合成できることが知られています . 産業生産方法は、最終生成物の高収率と純度を確保するために、これらの合成経路の最適化を伴う可能性があります。
化学反応の分析
スピクロマジンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、化合物の酸素の付加または水素の除去が含まれます。酸化の一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スピクロマジンの酸化は、酸化誘導体の形成につながる可能性があり、還元は、化合物の還元形態をもたらす可能性があります。
科学研究への応用
スピクロマジンは、化学、生物学、医学、産業の分野における幅広い科学研究への応用を持ちます。
類似化合物との比較
スピクロマジンは、変異型KRAS(G12C)を選択的に阻害し、KRAS駆動の膵臓癌に対する優先的な活性を持つという点でユニークです . 類似の化合物には次のものがあります。
AMG 510: KRAS(G12C)駆動癌の治療のための臨床試験で有望視されている別のKRAS(G12C)阻害剤です。
これらの化合物は、同様の作用機序を共有していますが、薬物動態、効力、選択性に違いがある可能性があります。
特性
IUPAC Name |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOYBMUYCBSDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043851 | |
| Record name | Spiclomazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24527-27-3 | |
| Record name | Spiclomazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24527-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiclomazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024527273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiclomazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiclomazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPICLOMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2V8248111 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Spiclomazine in KRas-driven cancers?
A1: Spiclomazine is suggested to act by binding to and stabilizing the KRas protein. [, ] This interaction appears to disrupt the normal signaling cascade downstream of KRas, ultimately leading to decreased proliferation and increased apoptosis in cancer cells. [, ] Specifically, Spiclomazine treatment has been linked to reduced levels of KRas-GTP, a crucial signaling molecule, and downregulation of downstream effectors like c-Raf and p-ERK. []
Q2: How selective is Spiclomazine for cancer cells compared to normal cells?
A2: Studies suggest that Spiclomazine exhibits a preferential anti-tumor activity. [] In vitro studies comparing the effects of Spiclomazine on KRas-driven pancreatic cancer cell lines and normal human cell lines (HEK-293 and HL-7702) revealed a higher sensitivity to the compound in the cancer cells. [, ] This selective toxicity is further supported by the observation that Spiclomazine induces cell cycle arrest at the G2 phase in cancer cells but not in normal cells. []
Q3: What in vivo evidence supports the anti-tumor activity of Spiclomazine?
A3: In a study using a MIA PaCa-2 xenograft model in mice, Spiclomazine administration (68 mg/kg for 2 weeks via intraperitoneal injection) completely inhibited tumor growth. [] Immunohistochemical analysis of the tumor tissues revealed a decrease in c-Raf and p-ERK expression, supporting the proposed mechanism of downstream signaling inhibition. [] Additionally, increased TUNEL staining in the treated tumors indicated an increase in apoptosis, further corroborating Spiclomazine's anti-cancer effects. []
- [1] Liu, J., et al. (2014). Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer. Oncotarget, 5(18), 8292–8302.
- [2] Jiang, D., et al. (2017). Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells. PloS one, 12(11), e0188521.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


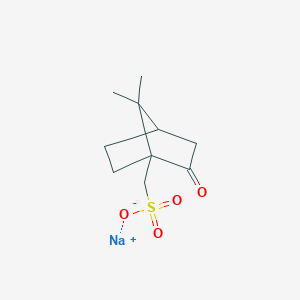
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)


